4-Hydroxy-4-methyl-2-oxoglutarate
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C6H6O6-2 |
|---|---|
Poids moléculaire |
174.11 g/mol |
Nom IUPAC |
2-hydroxy-2-methyl-4-oxopentanedioate |
InChI |
InChI=1S/C6H8O6/c1-6(12,5(10)11)2-3(7)4(8)9/h12H,2H2,1H3,(H,8,9)(H,10,11)/p-2 |
Clé InChI |
YRWAMSXHYBBHFL-UHFFFAOYSA-L |
SMILES |
CC(CC(=O)C(=O)[O-])(C(=O)[O-])O |
SMILES canonique |
CC(CC(=O)C(=O)[O-])(C(=O)[O-])O |
Origine du produit |
United States |
Enzymatic Transformations of 4 Hydroxy 4 Methyl 2 Oxoglutarate
4-Hydroxy-4-methyl-2-oxoglutarate Aldolase (B8822740) (EC 4.1.3.17)
This compound aldolase, also known as HMG aldolase, belongs to the family of lyases, specifically the oxo-acid-lyases. wikipedia.orgmagersandquinn.com These enzymes are responsible for cleaving carbon-carbon bonds. wikipedia.orgmagersandquinn.com This particular enzyme is involved in the metabolic pathways for the degradation of benzoate (B1203000) and c5-branched dibasic acids. wikipedia.org It requires a divalent metal ion for its activity. microbialtec.com
Catalytic Mechanism and Reaction Reversibility
The catalytic mechanism of this compound aldolase is characteristic of a class II aldolase, which utilizes a divalent metal ion to stabilize an enolate intermediate. nih.gov The reaction is reversible, with equilibrium constants determined for the cleavage of this compound (HMG) and 4-hydroxy-2-oxoglutarate (HG) at pH 8.0 and 25°C to be approximately 0.07 M and 0.03 M, respectively. nih.gov
The enzyme catalyzes the aldol (B89426) cleavage of this compound into two molecules of pyruvate (B1213749). nih.govuniprot.orguniprot.orguniprot.orggenophore.com This reaction is a crucial step in the protocatechuate 4,5-cleavage pathway found in bacteria such as Pseudomonas putida. nih.govnih.gov The enzyme can also cleave other substrates, such as 4-carboxy-4-hydroxy-2-oxoadipate, to produce pyruvate and oxaloacetate. nih.gov
The proposed catalytic cycle begins with the binding of the substrate. nih.gov A deprotonated water molecule, bound to a metal ion, abstracts a proton from the C4-hydroxyl group of the substrate. nih.gov This is followed by the cleavage of the carbon-carbon bond, leading to the formation of a pyruvate enolate and the release of one keto acid product. nih.gov
A key feature of the catalytic mechanism is the formation of a pyruvate enolate intermediate, which is stabilized by a divalent metal ion, typically magnesium (Mg²⁺). nih.gov Following the carbon-carbon bond cleavage, a water molecule donates a proton to the pyruvate enolate, resulting in the formation of the second pyruvate molecule. nih.gov This final pyruvate molecule can then be exchanged for a new substrate molecule, initiating the next catalytic cycle. nih.gov The enzyme also exhibits a secondary oxaloacetate decarboxylase activity, which is attributed to the common pyruvate enolate transition state formed during both the retro-aldol reaction and decarboxylation. uniprot.orguniprot.orguniprot.orggenophore.comuniprot.org
Enzyme Structure and Architecture
The structure of this compound aldolase has been determined by X-ray crystallography, revealing a complex and specific architecture that facilitates its catalytic function. nih.govnih.gov
The active site contains a magnesium ion that is crucial for catalysis. nih.gov This metal ion is directly coordinated by the amino acid residue Aspartate-124 (Asp-124). nih.govnih.gov Additionally, three water molecules that are also bound to the magnesium ion are positioned by Aspartate-102 (Asp-102) and Glutamate-199' (Glu-199'), with the prime indicating that this residue comes from an adjacent subunit. nih.govnih.gov
A pyruvate molecule binds to the magnesium ion through both its carboxylate and keto oxygen atoms. nih.govnih.gov The carbonyl oxygen of the pyruvate also forms hydrogen bonds with the guanidinium (B1211019) group of Arginine-123 (Arg-123). nih.govnih.gov Site-directed mutagenesis studies have confirmed that Arg-123 is essential for the enzyme's catalytic activity. nih.govnih.gov It is believed that Arg-123 plays a critical role in stabilizing the enolate intermediate by precisely positioning a hydrogen bond with the pyruvate keto group. nih.gov Modeling suggests that Arg-123 also forms a hydrogen bond with the C4-hydroxyl group of the substrate. researchgate.net
Structural Homologies and Evolutionary Relationships (e.g., RraA-like Proteins)
The enzyme responsible for the cleavage of this compound (HMG), known as HMG aldolase, exhibits intriguing structural features and evolutionary connections. The crystal structure of HMG/CHA (4-carboxy-4-hydroxy-2-oxoadipate) aldolase from Pseudomonas putida reveals a four-layered α-β-β-α sandwich fold. nih.govnih.gov This structural arrangement is noteworthy as it resembles that of the RNase E inhibitor, RraA (Regulator of ribonuclease E activity A), a fold that is novel for an aldolase. nih.govnih.govebi.ac.uk Despite this structural similarity, these proteins have converged evolutionarily to catalyze different reactions. nih.gov
HMG/CHA aldolases are classified as class II aldolases, which are dependent on divalent metal ions for their catalytic activity. nih.govebi.ac.ukplos.org From a structural standpoint, the active site is located at the interface of two adjacent subunits within a hexameric structure. nih.govnih.gov An overlay of the HMG/CHA aldolase structure with its homologs, including RraA proteins, highlights the shared structural core. researchgate.net This family of proteins is often referred to as the class II aldolase/RraA-like family. uniprot.orguniprot.org The shared fold suggests a common evolutionary ancestor, with subsequent divergence leading to the specialized catalytic function of the aldolase and the regulatory role of RraA proteins. ebi.ac.uk
Cofactor Requirements (e.g., Divalent Metal Ions such as Mg²⁺, Mn²⁺, Co²⁺, Zn²⁺, Cd²⁺)
The catalytic activity of this compound aldolase is critically dependent on the presence of divalent metal ions. nih.govplos.org The enzyme from Pseudomonas putida F1 shows optimal activity with either magnesium (Mg²⁺) or manganese (Mn²⁺) ions. nih.gov Other divalent cations can also activate the enzyme, with their effectiveness following the order: Cobalt (Co²⁺) > Zinc (Zn²⁺) > Nickel (Ni²⁺) > Cadmium (Cd²⁺). nih.gov Notably, no detectable enzymatic activity is observed with Copper (Cu²⁺) or Calcium (Ca²⁺). nih.gov
In the active site, the magnesium ion is coordinated by the side chain of an aspartate residue (Asp-124) and three water molecules, which are in turn positioned by another aspartate (Asp-102) and a glutamate (B1630785) (Glu-199) from an adjacent subunit. nih.govnih.gov When the substrate's product, pyruvate, is bound, it coordinates the magnesium ion through both its carboxylate and keto oxygen atoms, completing an octahedral geometry around the metal ion. nih.govnih.govebi.ac.uk This metal ion is essential for stabilizing the enolate intermediate formed during the carbon-carbon bond cleavage. nih.gov
Table 1: Effect of Divalent Metal Ions on HMG/CHA Aldolase Activity
| Metal Ion | Relative Activity (%) |
|---|---|
| Mg²⁺ | 100 |
| Mn²⁺ | 95 |
| Co²⁺ | 60 |
| Zn²⁺ | 25 |
| Ni²⁺ | 15 |
| Cd²⁺ | 10 |
| Cu²⁺ | 0 |
| Ca²⁺ | 0 |
This table is generated based on the described order of effectiveness of divalent cations on enzyme activation. nih.gov
Regulation and Activation Mechanisms (e.g., Inorganic Phosphate (B84403) Activation)
A unique regulatory feature of the this compound/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase is its activation by inorganic phosphate (Pi). plos.orgnih.gov This activation is unusual for a class II aldolase. plos.orgnih.gov The presence of inorganic phosphate can increase the enzyme's turnover rate by more than tenfold. plos.orgnih.gov For instance, the HMG/CHA aldolase from P. straminea (formerly Pseudomonas ochraceae) shows a 13-fold and 65-fold increase in its turnover rate for CHA and HMG, respectively, in the presence of Pi. plos.org
This activation mechanism appears to be linked to the general acid half-reaction of the catalytic cycle. plos.org The rate of pyruvate methyl proton exchange, which is a measure of this half-reaction, is enhanced by over 300-fold in the presence of 1 mM Pi. plos.orgnih.gov Docking studies have identified a potential binding site for inorganic phosphate near the proposed general acid water molecule. plos.orgnih.gov Site-directed mutagenesis experiments have implicated several residues in this phosphate-mediated activation, including the catalytically crucial Arg-123. plos.orgnih.gov This suggests that inorganic phosphate plays a direct role in the protonation step of the reaction mechanism. plos.org
Enzyme Kinetics and Substrate Specificity (e.g., pH Dependence, Competitive Inhibition)
The enzymatic activity of this compound aldolase is influenced by pH. The pH profile for the cleavage of HMG shows a dependence consistent with a single deprotonation event. nih.govnih.gov The pKa values for the free enzyme and the enzyme-substrate complex are approximately 8.0 and 7.0, respectively. nih.govnih.gov
The enzyme exhibits specificity for 4-hydroxy-2-ketoacids, particularly those with a 4-carboxylate group. nih.gov It has the highest specificity constant (kcat/Km) for 4-carboxy-4-hydroxy-2-oxoadipate (CHA) and this compound (HMG). nih.gov The L-isomers of the substrates are preferentially cleaved over the D-isomers. ebi.ac.uk The enzyme also cleaves 4-hydroxy-2-oxoglutarate to pyruvate and glyoxylate (B1226380), but at a low rate. ebi.ac.ukwikipedia.org
Sodium oxalate (B1200264) has been identified as a competitive inhibitor of the aldolase reaction. nih.govnih.govresearchgate.net This inhibition is consistent with oxalate acting as an analog of the pyruvate enolate intermediate that forms during catalysis. nih.gov Pyruvate itself can also act as a competitive inhibitor. nih.gov In contrast, α-ketoglutarate is a weak inhibitor. nih.gov
Table 2: Kinetic Parameters of HMG/CHA Aldolase for Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| 4-Carboxy-4-hydroxy-2-oxoadipate (CHA) | 28 ± 2 | 5.1 ± 0.1 | 1.8 x 10⁵ |
| This compound (HMG) | 45 ± 5 | 6.5 ± 0.2 | 1.4 x 10⁵ |
| 4-Oxalo-2-hydroxy-pentanoate (HOPA) | >10,000 | - | <10 |
| Oxaloacetate (OAA) | 128 ± 10 | 0.05 ± 0.001 | 390 |
Data derived from studies on HMG/CHA aldolase from Pseudomonas putida F1. nih.gov
Biosynthetic Enzymes Responsible for this compound Formation
Mechanisms of Pyruvate Condensation
The formation of this compound can occur through the condensation of two molecules of pyruvate. This reaction is the reverse of the cleavage reaction catalyzed by HMG aldolase. wikipedia.org The homoaldol condensation of pyruvate can lead to the formation of 2-methyl-4-oxopent-2-enedioic acid (OMPD), with 4-hydroxy-4-methyl-2-oxoglutaric acid (also known as parapyruvate) being a key precursor in this process. acs.org While the enzymatic synthesis of 4-hydroxy-2-oxoglutarate from pyruvate and glyoxylate has been described, the direct enzymatic condensation of two pyruvate molecules to form this compound is a fundamental aspect of the metabolic pathways where this compound is found. wikipedia.org
Associated Enzymatic Activities (e.g., Oxaloacetate Decarboxylase Activity)
In addition to its primary aldolase activity, the this compound aldolase also exhibits a secondary oxaloacetate decarboxylase activity. nih.govresearchgate.netuniprot.orguniprot.orggenophore.com This side reaction involves the cleavage of a carbon-carbon bond in oxaloacetate to produce pyruvate and carbon dioxide. nih.govuniprot.org The ability of the enzyme to catalyze both the aldol cleavage and the decarboxylation of oxaloacetate is attributed to the formation of a common pyruvate enolate intermediate in both reactions. nih.govuniprot.org This dual activity has been observed in HMG/CHA aldolases from various sources, including Pseudomonas putida. nih.govplos.org The human mitochondrial 4-hydroxy-2-oxoglutarate aldolase (HOGA1) also displays this oxaloacetate decarboxylase activity, suggesting it may be a conserved feature with physiological relevance. nih.govresearchgate.net
Metabolic Pathways and Biological Roles of 4 Hydroxy 4 Methyl 2 Oxoglutarate
Involvement in Microbial Aromatic Compound Degradation Pathways
4-Hydroxy-4-methyl-2-oxoglutarate is a pivotal intermediate in the bacterial breakdown of various aromatic compounds. These pathways are essential for the bioremediation of environmental pollutants and the natural cycling of carbon.
The protocatechuate 4,5-cleavage pathway is a critical route for the catabolism of protocatechuate, a common intermediate in the degradation of many aromatic compounds derived from lignin (B12514952) and industrial pollutants. researchgate.net In this pathway, protocatechuate undergoes ring cleavage by the enzyme protocatechuate 4,5-dioxygenase to form 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS). nih.govnih.gov Subsequent enzymatic reactions convert CHMS through several intermediates. nih.gov
In the hydrolytic branch of this pathway, these intermediates are ultimately converted to this compound. nih.gov The final step of this branch is catalyzed by the enzyme this compound/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase (B8822740). researchgate.netnih.govnih.gov This aldolase cleaves HMG into two molecules of pyruvate (B1213749), thereby channeling carbon from the aromatic ring into central metabolism. nih.gov This enzyme has been characterized in bacteria such as Pseudomonas putida F1. researchgate.netnih.gov
The degradation of gallate (3,4,5-trihydroxybenzoate) in some bacteria also proceeds through a pathway that generates HMG. qmul.ac.ukebi.ac.uk In organisms like Pseudomonas putida, the gallate degradation pathway converges with the protocatechuate 4,5-cleavage pathway. qmul.ac.ukebi.ac.uk The HMG/CHA aldolase is the terminal enzyme in this pathway as well, linking the breakdown of gallate to central metabolic intermediates. ebi.ac.uk
The catabolism of phthalate (B1215562), a widespread environmental pollutant used in plastics, and syringate, a lignin-derived aromatic compound, also involves this compound in certain microorganisms. qmul.ac.ukresearchgate.net In bacteria such as Pseudomonas ochraceae and Arthrobacter keyseri, phthalate is degraded to protocatechuate, which then enters the 4,5-cleavage pathway. qmul.ac.uknih.gov Similarly, syringate degradation in bacteria like Sphingobium sp. SYK-6 involves its conversion to intermediates that are funneled into the same pathway. researchgate.netresearchgate.net The enzyme this compound aldolase is essential for the final cleavage step in the degradation of these compounds, highlighting its versatility in handling various aromatic substrates. qmul.ac.uk
This compound aldolase is also implicated in the degradation of benzoate (B1203000). wikipedia.org This enzyme participates in pathways involving benzoate degradation via hydroxylation, which ultimately leads to intermediates that can be processed by the aldolase. wikipedia.org The degradation of benzoate in various bacteria, including Rhodopseudomonas palustris, can lead to the formation of protocatechuate, which serves as a gateway to the cleavage pathway involving HMG. nih.govresearchgate.net
Interconnections with Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle Intermediates)
The metabolic role of this compound is critically defined by its connection to central carbon metabolism. The enzyme HMG/CHA aldolase provides a direct link between the degradation of complex aromatic compounds and the Tricarboxylic Acid (TCA) cycle. ebi.ac.uk
The cleavage of HMG yields two molecules of pyruvate. uniprot.orgqmul.ac.uknih.gov Pyruvate is a primary metabolite that can be converted to acetyl-CoA, which then enters the TCA cycle for energy production and the generation of biosynthetic precursors.
Furthermore, the same aldolase can act on an alternative substrate, 4-carboxy-4-hydroxy-2-oxoadipate (CHA), which is formed in the oxidative branch of the protocatechuate degradation pathway. nih.govnih.gov The cleavage of CHA produces one molecule of pyruvate and one molecule of oxaloacetate. qmul.ac.uknih.govnih.gov Oxaloacetate is a direct intermediate of the TCA cycle, further strengthening the link between aromatic catabolism and the cell's central metabolic hub. nih.gov This dual substrate capability allows bacteria to efficiently channel carbon from different branches of aromatic degradation pathways into the TCA cycle. nih.gov
Table 1: Microbial Degradation Pathways Involving this compound
| Initial Aromatic Substrate | Key Metabolic Pathway | Key Enzyme | Products of Cleavage |
|---|---|---|---|
| Protocatechuate | Protocatechuate 4,5-Cleavage Pathway | This compound aldolase | 2 Pyruvate |
| Gallate | Gallate Degradation Pathway | This compound aldolase | 2 Pyruvate |
| Phthalate | Phthalate Catabolism | This compound aldolase | 2 Pyruvate |
| Syringate | Syringate Catabolism | This compound aldolase | 2 Pyruvate |
| Benzoate | Benzoate Degradation Pathway | This compound aldolase | 2 Pyruvate |
| Protocatechuate (oxidative branch) | Protocatechuate 4,5-Cleavage Pathway | 4-Carboxy-4-hydroxy-2-oxoadipate aldolase | Pyruvate + Oxaloacetate |
Role in C5-Branched Dibasic Acid Metabolism
In addition to its role in breaking down aromatic compounds, the enzyme this compound aldolase also participates in C5-branched dibasic acid metabolism. wikipedia.org This indicates that the metabolic significance of this compound and its associated enzyme extends beyond xenobiotic degradation to include the processing of other complex carbon structures.
Contribution to Natural Product Biosynthesis (e.g., Fungal Secondary Metabolites)
The direct role of this compound as a precursor in the biosynthesis of specific secondary metabolites, particularly in fungi, is not extensively documented in current research. Its primary established role is within a catabolic context, specifically in the C5-branched dibasic acid metabolism pathway. wikipedia.org This pathway channels the compound towards central metabolism rather than directly into the assembly of complex natural products.
The key enzymatic reaction involving this compound is its cleavage into two molecules of pyruvate by the enzyme this compound aldolase. wikipedia.org Pyruvate is a fundamental primary metabolite, serving as a crucial node in cellular metabolism. It can be channeled into the tricarboxylic acid (TCA) cycle for energy production or utilized as a fundamental building block for a vast array of biosynthetic processes. These processes include the synthesis of amino acids, fatty acids, and, by extension, the complex carbon skeletons of many secondary metabolites.
Therefore, the contribution of this compound to natural product biosynthesis is best understood as indirect. By serving as a source of pyruvate, it fuels the primary metabolic pathways that supply the necessary precursors and energy for the production of secondary metabolites. This is particularly relevant in organisms that utilize pathways like aromatic compound degradation, which generate this compound as an intermediate. nih.govebi.ac.uk
Phylogenetic Distribution and Ecological Significance in Microorganisms and Other Organisms
The metabolic pathway involving this compound is found across different domains of life, highlighting its importance in specific metabolic niches. The distribution is primarily documented through the presence of its key catabolic enzyme, this compound aldolase.
Phylogenetic Distribution
The enzyme and its associated pathway have been identified in a variety of microorganisms and plants:
Bacteria : The pathway is well-characterized in several bacterial species, particularly within the genus Pseudomonas. In Pseudomonas putida and Pseudomonas ochraceae, the this compound aldolase is a key enzyme in the degradation pathways of aromatic compounds like protocatechuate and gallate. nih.govnih.gov These compounds are common breakdown products of plant-derived lignin. The enzyme has also been identified in Pseudomonas syringae and bacteria from the family Acidimicrobiaceae. nih.govnih.gov
Fungi : While fungi are prolific producers of secondary metabolites, the direct involvement of the this compound pathway is not as clearly established in the available literature. However, given the metabolic diversity of fungi, it is plausible that some species utilize this pathway, especially those involved in the decomposition of plant matter.
Plants : The C5-branched dibasic acid metabolism pathway, which includes this compound metabolism, has been noted in plants such as Arabidopsis thaliana. nih.gov
Algae : The enzyme this compound aldolase has been identified in the green alga Chlorella vulgaris, indicating that this metabolic capability also exists within the algal kingdom. kegg.jp
Table 1: Documented Presence of this compound Aldolase in Various Organisms
| Kingdom | Species | Enzyme Details | Reference |
| Bacteria | Pseudomonas putida F1 | Catalyzes the final step of the protocatechuate 4,5-cleavage pathway. | nih.gov |
| Pseudomonas ochraceae | Purified from cells grown on phthalate; requires a divalent metal ion (e.g., Mg²⁺, Mn²⁺) for activity. | nih.gov | |
| Pseudomonas syringae pv. syringae B728a | Putative enzyme identified via homology. | nih.gov | |
| Acidimicrobiaceae bacterium | Enzyme identified via homology from metagenome-assembled genomes. | nih.gov | |
| Algae | Chlorella vulgaris | Catalyzes the aldol (B89426) cleavage of this compound into two molecules of pyruvate. | kegg.jp |
| Plants | Arabidopsis thaliana | The C5-branched dibasic acid metabolism pathway is present. | nih.gov |
Ecological Significance
The phylogenetic distribution of the this compound pathway provides insight into its ecological importance. Its prominent role in bacteria like Pseudomonas underscores its significance in environmental carbon cycling. These bacteria are often found in soil and aquatic environments where they play a crucial role as decomposers.
The pathway's ability to process intermediates from the breakdown of aromatic compounds, such as protocatechuate and gallate derived from plant lignin, is ecologically vital. ebi.ac.uknih.gov It allows these microorganisms to utilize complex, abundant biopolymers as carbon and energy sources. By converting these complex molecules into pyruvate, the pathway links the degradation of environmental aromatic compounds directly to the central metabolic hub of the cell. wikipedia.org This metabolic link is a key strategy for survival and competition in microbe-rich environments like the rhizosphere, where bacteria interact with plant roots and their exudates.
In essence, the ecological significance of this compound metabolism lies in its role as a funneling pathway. It enables certain bacteria, and potentially other organisms like algae and fungi, to unlock the chemical energy stored in complex plant matter and integrate it into their core metabolism, thereby playing a fundamental role in the planet's biogeochemical cycles.
Molecular Genetics and Regulation of 4 Hydroxy 4 Methyl 2 Oxoglutarate Metabolism
Identification and Characterization of Genes Encoding Key Metabolic Enzymes (e.g., proA Gene)
The metabolism of 4-hydroxy-4-methyl-2-oxoglutarate (HMG) is centered around the activity of HMG aldolase (B8822740) (EC 4.1.3.17), an enzyme that catalyzes the cleavage of HMG into two molecules of pyruvate (B1213749). uniprot.orguniprot.orgwikipedia.org This enzyme is also known by several other names, including pyruvate aldolase and 4-hydroxy-4-methyl-2-ketoglutarate aldolase. wikipedia.org
A key gene identified in the HMG metabolic pathway is the proA gene, which encodes this compound aldolase. ebi.ac.uk In Pseudomonas ochraceae NGJ1, the proA gene has been cloned and sequenced. It consists of 684 base pairs, translating into a protein of 227 amino acid residues with a calculated molecular weight of 24,067 Daltons. ebi.ac.uk The identity of the gene was confirmed by matching the N-terminal amino acid sequence of the purified enzyme with the translated gene sequence. ebi.ac.uk
In Mycobacterium tuberculosis, the gene rraA is identified as a putative this compound aldolase. drugbank.com This gene encodes a protein of 157 amino acids with a molecular weight of 16,235.24 Da. drugbank.com This enzyme also exhibits a secondary oxaloacetate decarboxylase activity. uniprot.orgdrugbank.com
The enzyme encoded by these genes is a class II, divalent metal-dependent aldolase. ebi.ac.uk It requires metal ions such as Mg2+, Mn2+, Co2+, Zn2+, or Cd2+ for its catalytic activity. ebi.ac.uk While it actively cleaves 4-carboxy-4-hydroxy-2-oxoadipate, it shows a lower affinity for this compound. ebi.ac.uk
| Gene | Organism | Protein Product | Size (Amino Acids) | Function |
| proA | Pseudomonas ochraceae NGJ1 | This compound aldolase | 227 | Cleavage of this compound ebi.ac.uk |
| rraA | Mycobacterium tuberculosis | Putative this compound aldolase | 157 | Aldol (B89426) cleavage of HMG and oxaloacetate decarboxylation drugbank.com |
| pput1361 | Pseudomonas putida F1 | HMG/CHA aldolase | Not specified | Cleavage of HMG and 4-carboxy-4-hydroxy-2-oxoadipate (CHA) nih.gov |
Genomic Organization and Operon Structures of Associated Pathways
The genes involved in the degradation of aromatic compounds, which can lead to the formation of this compound, are often organized in operons in bacteria. For instance, in Pseudomonas putida, the enzymes for the degradation of protocatechuate, a precursor in some pathways leading to HMG, are encoded by a series of genes that are likely co-regulated.
The this compound aldolase is the final enzyme in both the gallate and protocatechuate 4,5-cleavage pathways, linking aromatic catabolism to central metabolism. ebi.ac.uk In Pseudomonas putida F1, the gene encoding HMG/CHA aldolase (pput1361) is part of the protocatechuate 4,5-cleavage pathway. nih.govnih.gov This pathway is responsible for the degradation of protocatechuate, a key intermediate in the breakdown of various aromatic compounds. researchgate.net
Transcriptional and Post-Transcriptional Regulation of Enzyme Expression
The expression of enzymes involved in metabolic pathways is tightly controlled at both the transcriptional and post-transcriptional levels to ensure efficient utilization of substrates and to respond to changing environmental conditions.
Transcriptional Regulation: The expression of genes encoding metabolic enzymes is often regulated by the presence of specific substrates or intermediates. For example, the genes for the degradation of aromatic compounds are typically induced in the presence of those compounds. While specific transcriptional regulators for the this compound metabolic pathway are not extensively characterized in the provided results, general principles of metabolic regulation in bacteria suggest that operons encoding these enzymes would be under the control of transcriptional activators or repressors that bind to specific DNA sequences in the promoter region.
Post-Transcriptional Regulation: The activity of this compound aldolase can be influenced by post-transcriptional modifications and allosteric regulation. In Pseudomonas ochraceae, chemical modification studies have shown that diethyl pyrocarbonate inactivates the enzyme by modifying lysyl residues, suggesting these residues are crucial for its activity. nih.gov Specifically, the modification of one essential lysyl residue per subunit leads to a complete loss of aldolase activity. nih.gov The substrate, l-4-carboxy-4-hydroxy-2-oxoadipate, can protect the enzyme from this inactivation, indicating that the modification occurs at or near the active site. nih.gov Furthermore, the enzyme's activity is activated by inorganic phosphate (B84403) (Pi), a unique feature for a class II aldolase, which increases its turnover rate by more than 10-fold. ebi.ac.uk
Evolutionary Trajectories of Enzymes and Pathways (e.g., Gene Duplication, Horizontal Gene Transfer, Convergent Evolution)
The evolution of metabolic pathways, including those involving this compound, is shaped by various evolutionary mechanisms.
Gene Duplication: Gene duplication is a significant driver of metabolic evolution, allowing for the diversification of enzyme function. nih.govplos.org While direct evidence for the role of gene duplication in the evolution of this compound aldolase is not explicitly detailed in the search results, it is a common mechanism for creating new metabolic capabilities. plos.org For instance, in Arabidopsis, the duplication of genes encoding 2-oxoglutarate-dependent dioxygenases has led to the evolution of new enzymatic activities in glucosinolate biosynthesis. nih.gov
Horizontal Gene Transfer (HGT): HGT plays a crucial role in the dissemination of metabolic pathways among microorganisms. nih.gov This process allows bacteria to rapidly acquire new metabolic capabilities, including the ability to degrade novel compounds. The genes for the degradation of aromatic compounds are often located on mobile genetic elements, facilitating their transfer between different bacterial species. The acquisition of a Type I methyltransferase via HGT has been shown to increase drug resistance in Aeromonas veronii, demonstrating the impact of HGT on bacterial adaptation. nih.gov
Convergent Evolution: The this compound/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase from Pseudomonas putida F1 provides an example of convergent evolution. nih.gov Although it catalyzes a similar reaction to HpaI and DmpG pyruvate aldolases, it possesses a novel four-layered α-β-β-α sandwich fold that resembles the RNase E inhibitor, RraA, rather than other known aldolases. nih.govresearchgate.net This indicates that the catalytic function of this aldolase has evolved independently in a different protein scaffold.
| Evolutionary Mechanism | Description | Example Related to Metabolic Enzymes |
| Gene Duplication | The process by which a region of DNA coding for a gene is duplicated. | Duplication of 2-oxoglutarate–dependent dioxygenase genes in Arabidopsis leading to new functions. nih.gov |
| Horizontal Gene Transfer | The movement of genetic material between unicellular and/or multicellular organisms other than by the ("vertical") transmission of DNA from parent to offspring. | Acquisition of a methyltransferase gene in Aeromonas veronii leading to increased drug resistance. nih.gov |
| Convergent Evolution | The independent evolution of similar features in species of different periods or epochs in time. | HMG/CHA aldolase from Pseudomonas putida F1 having a similar function but different structure compared to other pyruvate aldolases. nih.gov |
Genetic Engineering Approaches for Pathway Elucidation and Manipulation
Genetic engineering techniques are powerful tools for studying and modifying metabolic pathways.
Pathway Elucidation: Site-directed mutagenesis is a key technique used to understand the function of specific amino acid residues in an enzyme. In the study of HMG/CHA aldolase from Pseudomonas putida F1, site-directed mutagenesis of Arg-123 confirmed its essential role in catalysis. nih.govresearchgate.net By changing specific amino acids and observing the effect on enzyme activity, researchers can map the active site and understand the catalytic mechanism.
Pathway Manipulation: Metabolic engineering aims to modify the metabolic pathways of an organism to overproduce a desired product. This can involve the overexpression of genes encoding rate-limiting enzymes or the knockout of genes in competing pathways. For example, in E. coli, the overproduction of alpha-ketoglutarate, a related 2-oxoglutarate, was achieved by enhancing the rate-limiting steps in its biosynthesis and blocking competing pathways. nih.gov Similarly, the HMG metabolic pathway could be engineered to enhance the production of pyruvate or other valuable chemicals. The amplification of the HMG/CHA aldolase gene (pput1361) from P. putida F1 genomic DNA using PCR and its ligation into an expression vector is a foundational step for such engineering efforts. nih.gov
Advanced Analytical Methodologies in 4 Hydroxy 4 Methyl 2 Oxoglutarate Research
Chromatographic Techniques for Separation and Quantification in Biological Matrices
The accurate quantification of 4-hydroxy-4-methyl-2-oxoglutarate in complex biological samples necessitates powerful separation and detection methods. Liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques utilized for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a cornerstone for the analysis of this compound in biological matrices. LC-MS/MS offers high sensitivity and selectivity, allowing for the direct detection of the compound in complex mixtures with minimal sample preparation. In a typical workflow, the sample is injected into a liquid chromatograph, where this compound is separated from other metabolites on a chromatographic column. The eluent is then introduced into a mass spectrometer, where the compound is ionized, and specific parent-daughter ion transitions are monitored for quantification. This method has been successfully applied in the analysis of monatin, a high-intensity sweetener, where this compound is a key precursor. core.ac.uknih.gov The identification of related compounds, such as 4-hydroxy-3-(hydroxymethyl)-2-oxobutanoate and this compound, has also been achieved through LC-MS analysis. mdpi.comasm.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for the analysis of this compound. However, due to the low volatility of this organic acid, a derivatization step is required prior to analysis. researchgate.netnih.gov This typically involves trimethylsilylation (TMS) to convert the non-volatile compound into a more volatile derivative suitable for GC analysis. researchgate.netosti.gov Following derivatization, the sample is injected into the gas chromatograph, where the TMS-derivatized this compound is separated based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer for detection and quantification. researchgate.netnih.govosti.gov This method has been instrumental in identifying reaction products in studies of metabolic pathways, such as the protocatechuate 4,5-cleavage pathway. researchgate.netosti.gov
| Technique | Sample Preparation | Key Advantages | Typical Application |
|---|---|---|---|
| LC-MS/MS | Minimal, often direct injection of filtered supernatant | High sensitivity, high selectivity, no derivatization needed | Quantification in fermentation broths, cell extracts core.ac.uknih.gov |
| GC-MS | Acidification, extraction, and derivatization (e.g., trimethylsilylation) | Excellent separation efficiency, established libraries for identification | Identification of metabolic intermediates in bacterial degradation pathways researchgate.netosti.gov |
Spectroscopic Approaches for Enzymatic Reaction Monitoring and Intermediate Analysis
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide dynamic insights into enzymatic reactions involving this compound.
Advanced NMR in Solution: Proton NMR (¹H NMR) spectroscopy is a powerful tool for monitoring the progress of enzymatic reactions in real-time. tandfonline.com It allows for the non-invasive observation of both the consumption of substrates and the formation of products. For instance, ¹H NMR has been used to monitor the enzymatic cleavage of this compound by measuring the disappearance of its characteristic signals and the appearance of signals corresponding to the pyruvate (B1213749) products. Furthermore, in deuterated buffers, ¹H NMR can be employed to measure the rate of pyruvate α-proton exchange, providing mechanistic details about the enzyme's catalytic cycle. tandfonline.com To overcome the challenge of the strong water signal in aqueous biological samples, water suppression techniques, such as the Watergate pulse sequence, are often employed. mdpi.com
Quantitative Enzymatic Assays for Activity and Kinetic Parameter Determination
Quantitative enzymatic assays are fundamental for characterizing the enzymes that utilize this compound as a substrate. These assays allow for the determination of enzyme activity and key kinetic parameters such as Kcat (turnover number) and Km (Michaelis constant).
A common approach is a coupled spectrophotometric assay. uwa.edu.auplos.org In the case of this compound aldolase (B8822740), which cleaves its substrate into two molecules of pyruvate, the formation of pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). plos.org The decrease in NADH concentration is monitored by the change in absorbance at 340 nm. uwa.edu.auplos.org This continuous assay format allows for the precise determination of the initial reaction velocity at various substrate concentrations. By fitting this data to the Michaelis-Menten equation, the kinetic parameters of the enzyme can be calculated. These assays have been crucial in characterizing the substrate specificity and catalytic efficiency of various aldolases. mdpi.comuwa.edu.au
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| HMG/CHA aldolase (P. putida F1) | This compound (HMG) | kcat (s⁻¹) | 7.8 ± 0.2 | mdpi.com |
| HMG/CHA aldolase (P. putida F1) | This compound (HMG) | Km (µM) | 160 ± 20 | mdpi.com |
| HMG/CHA aldolase (P. putida F1) | 4-carboxy-4-hydroxy-2-oxoadipate (CHA) | kcat (s⁻¹) | 11.0 ± 0.3 | mdpi.com |
| HMG/CHA aldolase (P. putida F1) | 4-carboxy-4-hydroxy-2-oxoadipate (CHA) | Km (µM) | 23 ± 3 | mdpi.com |
Isotopic Labeling and Tracing Studies for Metabolic Flux Analysis
Isotopic labeling is a powerful strategy to trace the flow of atoms through metabolic pathways, providing a quantitative understanding of metabolic flux. In the context of this compound research, stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are employed.
By using isotopically labeled precursors, researchers can follow the incorporation of the label into this compound and its downstream metabolites. For example, conducting enzymatic reactions in deuterium oxide (D₂O) allows for the incorporation of deuterium into the product molecules, which can then be analyzed by NMR or mass spectrometry to elucidate stereochemical aspects of the reaction mechanism. core.ac.uk In broader metabolic studies, ¹³C-labeled substrates like ¹³C-lignin can be used to trace the carbon flow through degradation pathways that involve this compound aldolase. scispace.com This approach, often combined with metabolic flux analysis (MFA), helps to identify bottlenecks and regulatory points within a metabolic network, which is crucial for metabolic engineering applications aimed at optimizing the production of valuable chemicals. mdpi.commdpi.com
Emerging Research Directions and Biotechnological Applications
Discovery and Characterization of Novel Enzymes and Uncharted Metabolic Routes
Recent scientific investigations have led to the discovery and characterization of novel enzymes involved in the metabolism of 4-hydroxy-4-methyl-2-oxoglutarate. A key enzyme, this compound aldolase (B8822740), has been identified and studied in various microorganisms. wikipedia.orgnih.gov This enzyme is a lyase, specifically an oxo-acid-lyase, that cleaves carbon-carbon bonds. wikipedia.org It catalyzes the reversible cleavage of this compound into two molecules of pyruvate (B1213749). wikipedia.orguniprot.org
In some bacteria, such as Pseudomonas putida F1, this enzyme, also known as HMG/CHA aldolase, plays a crucial role in the protocatechuate 4,5-cleavage pathway. nih.govnih.gov It can also act on 4-carboxy-4-hydroxy-2-oxoadipate, breaking it down into pyruvate and oxaloacetate. nih.govnih.gov The enzyme's activity is dependent on the presence of divalent metal ions like Mg2+, Mn2+, Co2+, Zn2+, and Cd2+. nih.gov Structural studies have revealed a unique four-layered α-β-β-α sandwich fold for this aldolase, a novel structure for this class of enzymes. nih.gov
Furthermore, research has uncovered that this enzyme is part of the broader metabolic network for degrading aromatic compounds. For instance, in Pseudomonas ochraceae, it's involved in the degradation of phthalate (B1215562). nih.gov The enzyme from Pseudomonas straminea exhibits broad substrate specificity, also catalyzing the activity of 4-hydroxy-2-oxoglutarate aldolase and the decarboxylation of oxaloacetate. microbialtec.com These discoveries are expanding our understanding of microbial metabolic diversity and the intricate pathways organisms use to process complex organic molecules.
Metabolic Engineering for Bioremediation and Xenobiotic Degradation
The enzymes involved in this compound metabolism are promising candidates for metabolic engineering approaches aimed at bioremediation. Microorganisms capable of degrading xenobiotic compounds—toxic, man-made chemicals that persist in the environment—often utilize metabolic pathways that converge on intermediates like this compound. ijcmas.comnih.gov
The degradation of aromatic compounds, many of which are environmental pollutants, frequently proceeds through pathways that generate 4-hydroxy-2-ketoacids. These are then cleaved by aldolases into central metabolic intermediates. nih.gov By understanding and engineering these pathways, it is possible to enhance the ability of microorganisms to break down harmful substances.
For example, the degradation of compounds like 3,4-dihydroxybenzoate and phthalate involves the this compound aldolase. microbialtec.com The genetic and enzymatic machinery responsible for these transformations can be harnessed and optimized to develop robust microbial strains for cleaning up contaminated sites. nih.gov This approach offers an environmentally sustainable alternative to traditional chemical and physical remediation methods. ijcmas.com
Synthetic Biology Applications for Production of High-Value Compounds
The principles of synthetic biology are being applied to engineer microorganisms for the production of valuable chemicals, and the metabolic pathways involving this compound offer intriguing possibilities. The enzymes from these pathways, particularly the aldolases, can be used as biocatalysts in engineered metabolic routes.
Directed evolution and metabolic engineering techniques have already been successfully used to create microbial cell factories for producing a variety of compounds, from pharmaceuticals to biofuels. mit.edu The aldolase that cleaves this compound, for instance, catalyzes a carbon-carbon bond formation in its reverse reaction, a synthetically useful transformation. nih.gov This capability could be exploited to produce specialty chemicals or precursors for more complex molecules.
By introducing and optimizing the genes for these enzymes in well-characterized host organisms like E. coli or yeast, it may be possible to create novel biosynthetic pathways for the production of high-value compounds that are difficult to synthesize chemically.
Systems Biology and Computational Modeling of Metabolic Networks
To fully harness the potential of this compound and its associated metabolic pathways, a systems-level understanding is crucial. Systems biology, in conjunction with computational modeling, provides the tools to analyze and predict the behavior of complex metabolic networks. nih.gov
Flux balance analysis and other constraint-based modeling approaches can be used to simulate the flow of metabolites through engineered pathways and identify potential bottlenecks or competing reactions. nih.gov These models can help in designing and optimizing microbial strains for specific applications, such as maximizing the production of a target compound or enhancing the degradation of a particular pollutant.
Computational tools are also being used to improve our understanding of enzyme function and regulation. scispace.com By modeling the interactions between enzymes, substrates, and regulatory molecules, researchers can gain insights into the dynamic control of metabolic pathways and develop strategies to rationally engineer them.
Unexplored Physiological Roles and Broader Biological Impact
While much of the focus on this compound has been on its role in microbial catabolism, its broader physiological roles and biological impact remain largely unexplored. As a derivative of 2-oxoglutarate, a central metabolite in the TCA cycle, it is possible that it or its metabolic products could have regulatory functions.
For instance, 2-oxoglutarate itself is a key cofactor for a large family of oxygenases that are involved in diverse cellular processes, including signaling and epigenetic regulation. nih.gov It is conceivable that this compound or other structurally similar 2-oxo acids could modulate the activity of these enzymes. nih.gov
Furthermore, the accumulation of related metabolites can have significant physiological consequences. For example, in the human genetic disorder primary hyperoxaluria type 3, a deficiency in the enzyme 4-hydroxy-2-oxoglutarate aldolase leads to a buildup of its substrate, which can inhibit other enzymes and contribute to the disease pathology. nih.gov This highlights the importance of understanding the metabolism of these compounds in a broader biological context. Future research may uncover novel signaling or regulatory roles for this compound and its derivatives in various organisms.
Q & A
Q. What is the enzymatic role of 4-hydroxy-4-methyl-2-oxoglutarate aldolase in microbial aromatic compound degradation?
This enzyme (EC 4.1.3.17) catalyzes the retro-aldol cleavage of this compound (HMG) into two pyruvate molecules, linking aromatic degradation pathways (e.g., protocatechuate 4,5-cleavage) to central metabolism. It is critical in Pseudomonas and Sphingomonas species for degrading lignin metabolites and pollutants like phenanthrene .
Q. How is this compound aldolase classified within the lyase family?
The enzyme belongs to class II aldolases (EC 4.1.3.17), characterized by divalent metal ion dependence (e.g., Mg²⁺ or Mn²⁺). Its systematic name is This compound pyruvate-lyase (pyruvate-forming), reflecting its substrate specificity and reaction products .
Advanced Research Questions
Q. What experimental approaches are used to characterize the structural and kinetic properties of this compound aldolase?
- Structural analysis : X-ray crystallography reveals a conserved (β/α)₈-barrel fold with a metal-binding site critical for catalysis. Key residues (e.g., His144 in Pseudomonas putida) stabilize the enolate intermediate .
- Kinetic assays : Steady-state kinetics using UV-Vis spectroscopy to monitor pyruvate formation, with Kₘ values for HMG ranging from 0.1–1.5 mM depending on bacterial species .
- Site-directed mutagenesis : Identifies essential catalytic residues (e.g., His144, Asp110) through activity loss in mutants .
Q. How does inorganic phosphate enhance the activity of this compound aldolase, and what are the conflicting hypotheses about its activation mechanism?
Phosphate acts as a non-essential activator, increasing Vₘₐₓ by 2–5 fold in Pseudomonas ochraceae. Proposed mechanisms include:
- Allosteric binding : Stabilizing the active conformation via a secondary binding site .
- Substrate interaction : Phosphate may coordinate with the metal ion (Mg²⁺) to improve enolate stabilization . Conflicting data arise from species-specific differences; P. putida aldolase shows no phosphate dependence, suggesting evolutionary divergence .
Q. What are the challenges in resolving contradictory data on the cofactor specificity of this compound aldolase across bacterial species?
- Metal ion variability : P. putida requires Mg²⁺, while P. ochraceae uses Mn²⁺ for optimal activity. This complicates in vitro assays if cofactors are not standardized .
- pH dependence : Activity peaks at pH 7.5–8.5, but metal affinity shifts with pH, leading to inconsistent results in buffer systems .
Methodological Considerations
Q. How can researchers optimize enzyme purification for this compound aldolase?
- Chromatography : Use anion-exchange (DEAE-Sepharose) and gel filtration (Sephadex G-100) for high-purity yields. Tack et al. (1972) achieved 90% purity with a 40-fold purification factor .
- Activity assays : Couple with lactate dehydrogenase to monitor NADH oxidation at 340 nm, ensuring real-time kinetic resolution .
Q. What are the limitations of homology modeling for predicting aldolase substrate specificity?
Despite structural similarity to HpaI and DmpG aldolases, this compound aldolase exhibits divergent substrate-binding loops. Computational models often fail to predict activity toward non-native substrates (e.g., 4-carboxy-4-hydroxy-2-oxoadipate), necessitating empirical validation .
Data Contradiction Analysis
Q. Why do studies report conflicting catalytic efficiencies for this compound aldolase?
Discrepancies in kₐₜ (0.5–15 s⁻¹) stem from:
- Cofactor concentration : Sub-saturating Mg²⁺ or Mn²⁺ reduces apparent activity .
- Substrate purity : Contaminants in HMG synthesis (e.g., parapyruvate derivatives) inhibit catalysis .
Key Research Findings Table
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